molecular formula C7H11N3O B2361781 1H-Pyrazole-4-carboxamide,N,N,1-trimethyl- CAS No. 1335300-07-6

1H-Pyrazole-4-carboxamide,N,N,1-trimethyl-

Cat. No. B2361781
CAS RN: 1335300-07-6
M. Wt: 153.185
InChI Key: WZJDOHHMFWJGQW-UHFFFAOYSA-N
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Description

“1H-Pyrazole-4-carboxamide,N,N,1-trimethyl-” is a chemical compound that belongs to the class of pyrazole carboxamides . Pyrazole carboxamides are known for their potential fungicidal properties . They have been used in agro-chemistry and have been the basis for several commercial products .


Synthesis Analysis

The synthesis of pyrazole-4-carboxamides involves a rational design process . The structures of the synthesized compounds are characterized by 1H NMR, 13C NMR, and HRMS . In one study, a series of novel pyrazole-4-carboxamides were synthesized, and four compounds exhibited more than 90% inhibition against Alternaria solani at 100 μg/mL .


Molecular Structure Analysis

The structure of pyrazole-4-carboxamides is discussed based on crystallographic results and solid-state NMR . The structure includes an amide bond, a five- or six-membered ring system attached to the carbonyl of the amide bond, and an amino group on the side of the amide bond .


Chemical Reactions Analysis

Pyrazole-4-carboxamides exhibit antifungal activities. Some of the synthesized pyrazole-4-carboxamides displayed more than 50% inhibition activities against Gibberella zeae at 100 µg/mL . The molecular docking results indicated that these compounds exhibited high affinity with SDH protein by H-bond and π – π stacking interactions .

Mechanism of Action

The mechanism of action for pyrazole-4-carboxamides is related to their ability to bind to the ubiquinone-binding site (Q-site) of the mitochondrial complex II . This interrupts electron transport in the mitochondrial respiratory chain, preventing the fungi from producing vital energy to form ATP .

Future Directions

Pyrazole-4-carboxamides have potential applications in agro-chemistry due to their fungicidal properties . Future research could focus on optimizing the synthesis process, improving the antifungal activity, and assessing the safety and environmental impact of these compounds.

properties

IUPAC Name

N,N,1-trimethylpyrazole-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3O/c1-9(2)7(11)6-4-8-10(3)5-6/h4-5H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZJDOHHMFWJGQW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)C(=O)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Methyl-1H-pyrazole-4-carboxylic acid (1.0 g, 7.93 mmol) was combined with DMF (10.0 ml) to give a light yellow solution. Triethylamine (3.3 ml, 23.8 mmol) and 2-(1H-benzo[d][1,2,3]triazol-1-yl)-1,1,3,3-tetramethylisouronium tetrafluoroborate (2.8 g, 8.72 mmol) were added. The reaction mixture was set under argon and stirred for 1 h at RT. Then dimethylamine hydrochloride (679 mg, 8.33 mmol) was added. The reaction mixture was stirred over night. The solvent was evaporated and the residue was absorbed on silica gel and chromatographed (amine silica gel cartridge, CH2Cl2). The resulting brown oil was dried at the HV over night. Yield: 1.16 g (96%); brown oil; MS: m/z=154.1 [M+H]+.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
3.3 mL
Type
reactant
Reaction Step Two
Quantity
679 mg
Type
reactant
Reaction Step Three
Name
Quantity
10 mL
Type
solvent
Reaction Step Four

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